1-(2,3-Dihydrobenzofuran-4-yl)ethanone
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Overview
Description
1-(2,3-Dihydrobenzofuran-4-yl)ethanone is an organic compound with the molecular formula C10H10O2 It is a derivative of benzofuran, characterized by a furan ring fused to a benzene ring, with an ethanone group attached to the fourth carbon of the benzofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydrobenzofuran-4-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with ethylene glycol in the presence of an acid catalyst to form the dihydrobenzofuran ring . The reaction conditions often require heating and the use of a solvent such as toluene to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydrobenzofuran-4-yl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 1-(2,3-Dihydrobenzofuran-4-yl)acetic acid.
Reduction: 1-(2,3-Dihydrobenzofuran-4-yl)ethanol.
Substitution: 4-Bromo-1-(2,3-dihydrobenzofuran-4-yl)ethanone.
Scientific Research Applications
1-(2,3-Dihydrobenzofuran-4-yl)ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-(2,3-Dihydrobenzofuran-4-yl)ethanone exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways . The compound’s structure allows it to fit into enzyme active sites, thereby modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
- 1-(2,3-Dihydrobenzofuran-3-yl)ethanone
- 1-(2,3-Dihydrobenzofuran-5-yl)ethanone
- 1-(2,3-Dihydrobenzofuran-6-yl)ethanone
Uniqueness: 1-(2,3-Dihydrobenzofuran-4-yl)ethanone is unique due to the position of the ethanone group on the fourth carbon of the benzofuran ring. This specific positioning influences its reactivity and interaction with other molecules, making it distinct from its isomers .
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-4-yl)ethanone |
InChI |
InChI=1S/C10H10O2/c1-7(11)8-3-2-4-10-9(8)5-6-12-10/h2-4H,5-6H2,1H3 |
InChI Key |
KYSQYUDLMDEGRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2CCOC2=CC=C1 |
Origin of Product |
United States |
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